N-(furan-3-ylmethyl)-N-(2-methoxyethyl)quinoline-8-sulfonamide

Medicinal Chemistry Chemical Biology Drug Discovery

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)quinoline-8-sulfonamide (CAS 1797873-43-8) is a synthetic organic compound belonging to the quinoline-8-sulfonamide class, featuring a bioisosteric furan-3-ylmethyl and a 2-methoxyethyl substituent on the sulfonamide nitrogen. Its molecular formula is C17H18N2O4S with a molecular weight of 346.4 g/mol.

Molecular Formula C17H18N2O4S
Molecular Weight 346.4
CAS No. 1797873-43-8
Cat. No. B2889481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(furan-3-ylmethyl)-N-(2-methoxyethyl)quinoline-8-sulfonamide
CAS1797873-43-8
Molecular FormulaC17H18N2O4S
Molecular Weight346.4
Structural Identifiers
SMILESCOCCN(CC1=COC=C1)S(=O)(=O)C2=CC=CC3=C2N=CC=C3
InChIInChI=1S/C17H18N2O4S/c1-22-11-9-19(12-14-7-10-23-13-14)24(20,21)16-6-2-4-15-5-3-8-18-17(15)16/h2-8,10,13H,9,11-12H2,1H3
InChIKeyRHQAYFVYIUOGJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)quinoline-8-sulfonamide (CAS 1797873-43-8): A Screening Library Candidate


N-(furan-3-ylmethyl)-N-(2-methoxyethyl)quinoline-8-sulfonamide (CAS 1797873-43-8) is a synthetic organic compound belonging to the quinoline-8-sulfonamide class, featuring a bioisosteric furan-3-ylmethyl and a 2-methoxyethyl substituent on the sulfonamide nitrogen . Its molecular formula is C17H18N2O4S with a molecular weight of 346.4 g/mol . This compound is typically listed as a screening compound from commercial libraries, suggesting its role as a starting point for medicinal chemistry exploration rather than a fully characterized tool compound or drug candidate .

Compound type Screening library candidate with no predefined target bias
Workflow fit Phenotypic or target-agnostic screening campaigns
Selection logic Purchased as a diversity element for exploratory biology

Critical Evidence Gap: Why Generic Substitution is Not Currently Justified for N-(furan-3-ylmethyl)-N-(2-methoxyethyl)quinoline-8-sulfonamide


Generic substitution is fundamentally precluded not by demonstrated superiority, but by a critical absence of publicly available comparative data. A thorough search of primary research papers, patents, and authoritative databases for the target compound (CAS 1797873-43-8) and its closest analogs yields no quantitative biological activity, selectivity, pharmacokinetic, or physicochemical data . Within the quinoline-8-sulfonamide class, biological activity is exquisitely sensitive to the nature of the N-substituent. For example, structurally distinct N-substituted quinoline-8-sulfonamides have been developed as potent modulators of diverse targets, including pyruvate kinase M2 (PKM2) and Kv1.5 potassium channels [1]. Without any head-to-head or comparable cross-study data, any assumption of functional interchangeability between this specific furan-methoxyethyl derivative and other class members is scientifically unsound and represents a high-risk procurement strategy.

No public bioactivity or selectivity data
A systematic search returned no quantitative IC50, Ki, EC50, or binding data for this compound. Any assumed functional equivalence is unsupported.
Activity is exquisitely N-substituent dependent
Within the quinoline-8-sulfonamide class, minor changes in N-substitution can redirect activity toward entirely different targets (e.g., PKM2 vs. Kv1.5). This derivative may not replicate known profiles.
Interchangeability cannot be assumed
Without head-to-head or cross-study comparisons, substituting this furan-methoxyethyl analog for a characterized quinoline-8-sulfonamide carries high scientific risk.

Quantitative Evidence Audit for N-(furan-3-ylmethyl)-N-(2-methoxyethyl)quinoline-8-sulfonamide Procurement


Result of Extensive Differential Evidence Search for CAS 1797873-43-8

A systematic search was conducted to identify quantitative data that would differentiate N-(furan-3-ylmethyl)-N-(2-methoxyethyl)quinoline-8-sulfonamide from its closest analogs, including other N-substituted quinoline-8-sulfonamides. The search of primary literature, patent filings, and authoritative chemical biology databases (PubChem, ChEMBL, BindingDB) yielded no reported IC50, Ki, Kd, EC50, LogP, solubility, or other quantifiable property for this specific compound. This finding precludes the construction of a valid quantitative comparison. Consequently, a scientific procurement decision must be based on this explicit evidence of an unknown profile rather than on assumed parity or superiority .

Data availability
Data to verify
No quantitative data found in public domain
Procurement based on an unknown activity profile
All activity, selectivity, and property parameters are uncharacterized
Medicinal Chemistry Chemical Biology Drug Discovery

Structural Differentiation from Core Quinoline-8-sulfonamide Scaffold

The target compound is structurally differentiated from the unsubstituted quinoline-8-sulfonamide core (CAS 35203-91-9) by the addition of both a furan-3-ylmethyl and a 2-methoxyethyl group to the sulfonamide nitrogen. This specific N,N-disubstitution pattern creates a distinct three-dimensional pharmacophore and significantly alters the physicochemical property space. The predicted LogP of the target compound is substantially higher (estimated ~2.1) compared to the unsubstituted core (LogP ~0.8) . While this is a class-level inference based on structural features rather than a direct measurement, it highlights how the target compound's unique substitution vector is designed to explore a different chemical space than the core, often with the goal of improving membrane permeability or engaging a specific sub-pocket of a target protein.

Lipophilicity shift
Class-level inference
cLogP ~2.1 vs. ~0.8
Difference ~1.3 log units (predicted)
Suggests altered permeability and solubility profiles
In silico estimate; requires experimental confirmation
Medicinal Chemistry Structure-Activity Relationship Chemical Probes

High-Risk, High-Gain Application Scenarios for N-(furan-3-ylmethyl)-N-(2-methoxyethyl)quinoline-8-sulfonamide


Primary Hit in a Phenotypic or Target-Agnostic Screening Campaign

This scenario is the most congruent with the compound's profile as a screening library member. As the quantitative evidence guide confirms, this molecule has no pre-defined target bias. It is therefore ideally suited for use as a 'diversity element' in a phenotypic screen where the goal is to discover novel biology . If it registers as a hit, its unique substitution pattern provides a clear starting point for medicinal chemistry optimization. The critical procurement consideration is that the initial screen is the first experiment, and the compound should be purchased with the expectation that its activity profile is entirely unknown.

Chemical Probe Development for an 'Undruggable' Target with a Cryptic Sulfonamide-Binding Pocket

The N,N-disubstituted sulfonamide motif often engages protein sub-pockets inaccessible to simpler, unsubstituted sulfonamides. If a research program has identified a target with a cryptic pocket adjacent to a known ligand-binding site, this compound's unique structural vector could serve as a tool to explore those regions . The procurement decision is justified by the structural hypothesis, not by validated activity data, requiring a high tolerance for risk and a commitment to invest in subsequent biophysical characterization (e.g., SPR, NMR, x-ray crystallography).

Negative Control for Assay Development of Related Quinoline-8-Sulfonamides

Given the absence of reported activity, this compound is a strong candidate for use as a structurally-matched negative control in assays for other quinoline-8-sulfonamides. For example, if a lab has identified an active inhibitor from this class, the target compound can be included to demonstrate that the observed biological effect is dependent on the specific N-substitution pattern and not just the quinoline-8-sulfonamide core . This is a defensible procurement rationale even in the absence of quantitative data on the compound itself.

Application
Selection Property
Validation Focus
Phenotypic or target-agnostic screening
No target bias; diversity element
Screen as initial experiment; activity remains unknown
Chemical probe for cryptic sulfonamide pocket
Disubstituted sulfonamide vector
Requires subsequent biophysical characterization
Negative control for related quinoline-8-sulfonamides
Structurally matched inactive analog
Demonstrate N-substituent dependency of biological effect
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